Methyl 2-(3-nitropyridin-2-yl)sulphanylacetate

Übersicht

Beschreibung

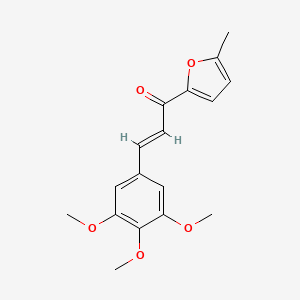

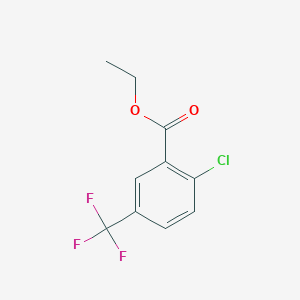

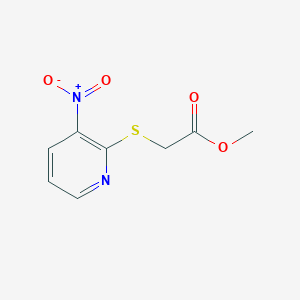

“Methyl 2-(3-nitropyridin-2-yl)sulphanylacetate” is a chemical compound with the molecular formula C8H8N2O4S . It is used in life science research .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(3-nitropyridin-2-yl)sulphanylacetate” is represented by the formula C8H8N2O4S . The molecular weight of the compound is 228.227 .Physical And Chemical Properties Analysis

“Methyl 2-(3-nitropyridin-2-yl)sulphanylacetate” has a molecular weight of 228.227 .Wissenschaftliche Forschungsanwendungen

Anticancer Drug Synthesis

Methyl 2-(3-nitropyridin-2-yl)sulphanylacetate: is a valuable intermediate in the synthesis of small molecule anticancer drugs. These drugs often target the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival, making it a promising target for cancer treatment . The compound’s ability to act as an intermediate allows for the development of various anticancer agents, potentially overcoming resistance issues seen with current treatments.

Glucokinase Activator Improvement

This compound is also instrumental in enhancing glucokinase activators. Glucokinase is an enzyme that plays a vital role in glucose homeostasis, and its activators are being researched for their potential to treat diabetes by regulating blood sugar levels. The modification of Methyl 2-(3-nitropyridin-2-yl)sulphanylacetate can lead to more effective glucokinase activators .

Analgesic Potential

Some derivatives of Methyl 2-(3-nitropyridin-2-yl)sulphanylacetate show potential as analgesics. By modifying the compound’s structure, researchers can develop new pain-relief medications that may have fewer side effects or increased efficacy compared to existing drugs .

Synthesis of Nucleophilic Functionalization Compounds

The compound serves as a precursor in the synthesis of nucleophilic functionalization compounds. These compounds have a wide range of applications, including the development of pharmaceuticals and biologically active molecules. Their synthesis involves complex reactions where Methyl 2-(3-nitropyridin-2-yl)sulphanylacetate plays a critical role .

Development of Tyrosine Kinase Inhibitors

Tyrosine kinases are enzymes that are involved in the activation of many proteins by signal transduction cascades. Inhibitors of these enzymes are used to treat cancers and other diseasesMethyl 2-(3-nitropyridin-2-yl)sulphanylacetate is used in the synthesis of these inhibitors, which can help in the development of new therapies for diseases where tyrosine kinases play a part .

Photophysical Property Research

The compound is used in the study of photophysical properties, which is essential in the field of photochemistry. Understanding these properties can lead to advancements in solar energy conversion, organic light-emitting diodes (OLEDs), and other technologies that rely on the interaction of light with matter .

Eigenschaften

IUPAC Name |

methyl 2-(3-nitropyridin-2-yl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4S/c1-14-7(11)5-15-8-6(10(12)13)3-2-4-9-8/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYTYRDJPVIJOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=C(C=CC=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methoxycarbonyl)methylthio-3-nitropyridine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride](/img/structure/B6319855.png)